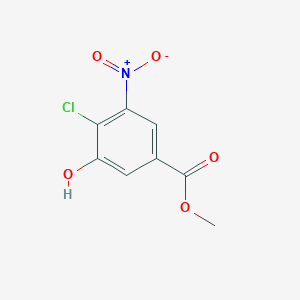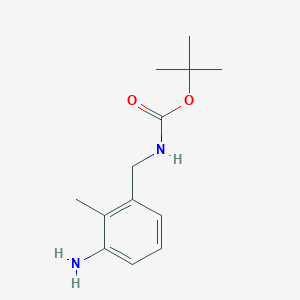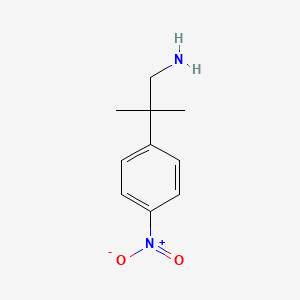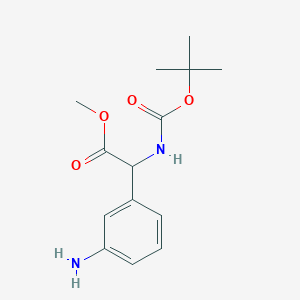
tert-Butyl 3-nitrophenethylcarbamate
Overview
Description
Tert-Butyl 3-nitrophenethylcarbamate is a chemical compound with the molecular formula C13H18N2O4 . It is used in the pharmaceutical industry . The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass of the molecule is 266.126648 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 266.29 , a density of 1.162±0.06 g/cm3 , and a boiling point of 420.0±28.0 °C . The exact mass of the molecule is 266.126648 and the LogP value is 3.04 .Scientific Research Applications
Organic Synthesis
- Versatile Reagent in Organic Synthesis : tert-Butyl nitrite (TBN), closely related to tert-Butyl 3-nitrophenethylcarbamate, is widely applied in various organic transformations. Its ability to activate molecular oxygen and initiate radical reactions such as nitration, oximation, oxidation, and others is of significant interest. This underlines its role in diverse chemical synthesis processes (Li & Jia, 2017).
Nitration and Oxidation
- Chemoselective Nitration : tert-Butyl nitrite has been identified as a chemoselective nitrating agent, particularly for phenolic substrates, highlighting its potential in fine chemical synthesis (Koley, Colón, & Savinov, 2009).
- Oxidation Reactions : The compound has been used in the vanadium-catalyzed oxidation of tert-butyl N-hydroxycarbamate, demonstrating its utility in complex oxidation processes (Hoshino, Suzuki, & Honda, 2012).
Molecular Probes and Labels
- Application in Biophysics and Biomedical Research : Nitroxides, such as tert-butyl derivatives, are extensively used as molecular probes and labels, especially in biophysics, structural biology, and biomedical research. Their resistance to chemical reduction is critical for these applications (Zhurko et al., 2020).
Spectroscopic Properties
- Spectroscopic Analysis : Research into tert-butyl nitroxides has led to insights into their spectroscopic properties, which are crucial for understanding their behavior in different chemical environments and their potential applications in various fields of research (Gholivand et al., 2009).
Catalytic Activity
- Catalytic Oxidations : These compounds have been explored for their catalytic activity, such as in the oxidation of alcohols, showcasing their versatility and efficiency in catalysis (Arion et al., 2013).
Magnetic Properties
- Magnetic Studies : Investigations into tert-butyl nitroxides have also delved into their magnetic properties, an aspect critical for applications in materials science and magnetic resonance imaging (MRI) (Baskett & Lahti, 2005).
Future Directions
The future directions for research on tert-Butyl 3-nitrophenethylcarbamate could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . Therefore, research could focus on developing new methods for synthesizing this compound and similar compounds, as well as exploring their potential applications in various industries .
Properties
IUPAC Name |
tert-butyl N-[2-(3-nitrophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)14-8-7-10-5-4-6-11(9-10)15(17)18/h4-6,9H,7-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJQHAJURXTACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


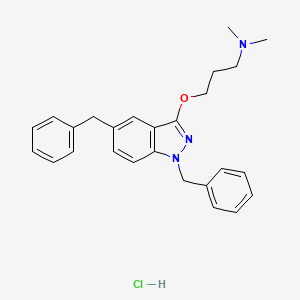

![2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one](/img/structure/B3110426.png)





![4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide](/img/structure/B3110466.png)
